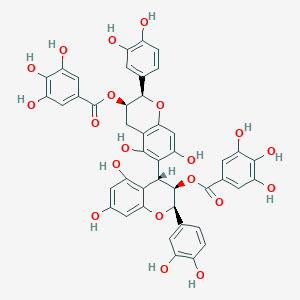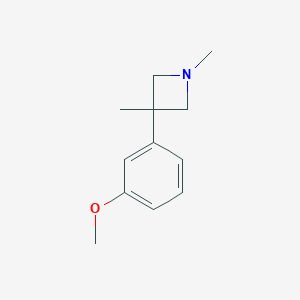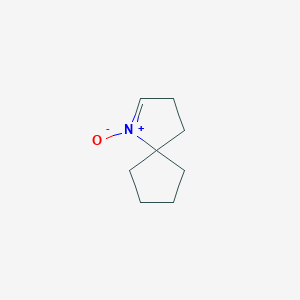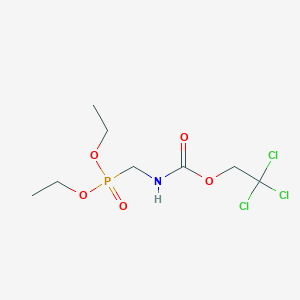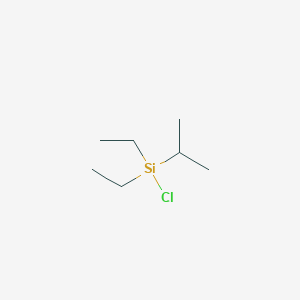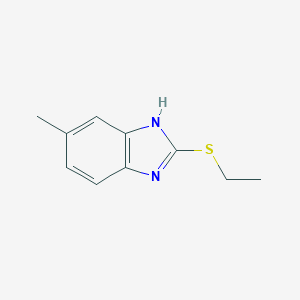
2-ethylsulfanyl-6-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylsulfanyl-6-methyl-1H-benzimidazole, also known as ESB, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in drug development. ESB is a heterocyclic compound that contains a benzene ring fused with an imidazole ring and a sulfur atom attached to the benzene ring.
Wirkmechanismus
The mechanism of action of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is not fully understood. However, it is believed that 2-ethylsulfanyl-6-methyl-1H-benzimidazole exerts its anticancer activity by inhibiting tubulin polymerization, which is necessary for cell division. 2-ethylsulfanyl-6-methyl-1H-benzimidazole also induces apoptosis by activating the caspase cascade. The antifungal activity of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is believed to be due to its ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity. The antibacterial activity of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is believed to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
2-ethylsulfanyl-6-methyl-1H-benzimidazole has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have a low risk of inducing drug resistance. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial activities. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
2-ethylsulfanyl-6-methyl-1H-benzimidazole has several advantages for lab experiments. It has low toxicity and high selectivity towards cancer cells. It also has a low risk of inducing drug resistance. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial activities. However, 2-ethylsulfanyl-6-methyl-1H-benzimidazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 2-ethylsulfanyl-6-methyl-1H-benzimidazole also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
2-ethylsulfanyl-6-methyl-1H-benzimidazole has great potential for further research and development. Some possible future directions include:
1. Developing more efficient synthesis methods for 2-ethylsulfanyl-6-methyl-1H-benzimidazole to improve yield and purity.
2. Investigating the mechanism of action of 2-ethylsulfanyl-6-methyl-1H-benzimidazole in more detail to better understand its anticancer, antifungal, and antibacterial activities.
3. Developing new formulations of 2-ethylsulfanyl-6-methyl-1H-benzimidazole to improve its solubility and half-life.
4. Conducting more in vivo studies to evaluate the effectiveness of 2-ethylsulfanyl-6-methyl-1H-benzimidazole as a potential therapeutic agent.
5. Investigating the potential of 2-ethylsulfanyl-6-methyl-1H-benzimidazole as a lead compound for the development of new drugs with improved pharmacological properties.
In conclusion, 2-ethylsulfanyl-6-methyl-1H-benzimidazole is a promising compound that has potential applications in drug development. It has been shown to have anticancer, antifungal, and antibacterial activities, and has low toxicity and high selectivity towards cancer cells. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has some limitations for lab experiments, but with further research and development, it could become a valuable therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections.
Synthesemethoden
2-ethylsulfanyl-6-methyl-1H-benzimidazole can be synthesized by the reaction of 2-mercaptoaniline with methyl 2-bromoacetate followed by the reaction of the resulting intermediate with sodium hydroxide and ethyl iodide. The final product is obtained by cyclization of the intermediate with sulfuric acid. The yield of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is around 60%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-ethylsulfanyl-6-methyl-1H-benzimidazole has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antifungal, and antibacterial activities. 2-ethylsulfanyl-6-methyl-1H-benzimidazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antifungal activity by inhibiting the growth of Candida albicans and Aspergillus fumigatus. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
CAS-Nummer |
106039-67-2 |
|---|---|
Produktname |
2-ethylsulfanyl-6-methyl-1H-benzimidazole |
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
2-ethylsulfanyl-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2S/c1-3-13-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
DFRHBUFOZJREHX-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)C |
Kanonische SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)C |
Synonyme |
1H-Benzimidazole,2-(ethylthio)-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


